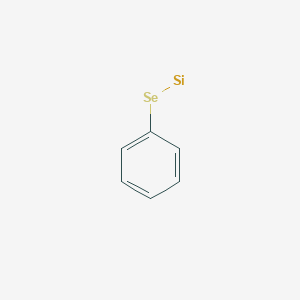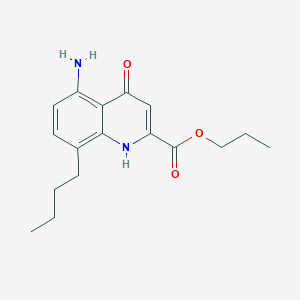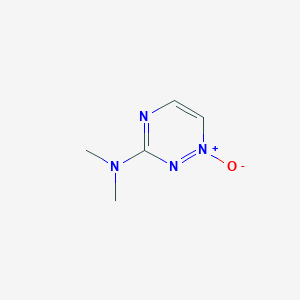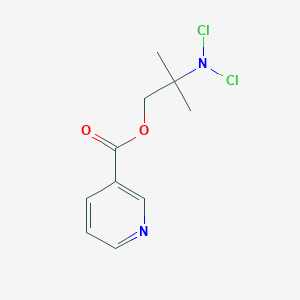
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds with a wide range of applications in dyes, pharmaceuticals, and as intermediates in various chemical reactions. This specific compound is characterized by its three hydroxy groups and a methyl group attached to the anthracenedione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- can be achieved through several methods:
Oxidation of Anthracene: This method involves the oxidation of anthracene using oxidizing agents such as chromium (VI) oxide.
Friedel-Crafts Reaction: This method involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene, followed by oxidative dehydrogenation to yield the anthraquinone derivative.
Industrial Production Methods
Industrial production of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- typically involves large-scale oxidation of anthracene or the Friedel-Crafts reaction. These methods are preferred due to their efficiency and scalability .
化学反应分析
Types of Reactions
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction of the compound can yield anthrone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium (VI) oxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, basic conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic conditions.
Major Products Formed
Oxidation: More complex anthraquinone derivatives.
Reduction: Anthrone derivatives.
Substitution: Substituted anthraquinone derivatives.
科学研究应用
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- has several scientific research applications:
作用机制
The mechanism of action of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell death.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting various biochemical pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death.
相似化合物的比较
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- can be compared with other similar compounds in the anthraquinone family:
9,10-Anthracenedione: Lacks the hydroxy and methyl groups, making it less reactive in certain chemical reactions.
1,2,4-Trihydroxy-9,10-anthracenedione: Similar structure but lacks the methyl group, affecting its chemical properties and reactivity.
2-Hydroxy-9,10-anthracenedione: Contains only one hydroxy group, making it less versatile in chemical reactions.
The uniqueness of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- lies in its specific arrangement of hydroxy and methyl groups, which confer distinct chemical properties and reactivity compared to other anthraquinone derivatives .
属性
CAS 编号 |
61281-22-9 |
|---|---|
分子式 |
C15H10O5 |
分子量 |
270.24 g/mol |
IUPAC 名称 |
4,5,10-trihydroxy-7-methylanthracene-1,2-dione |
InChI |
InChI=1S/C15H10O5/c1-6-2-7-4-8-13(10(17)5-11(18)14(8)19)15(20)12(7)9(16)3-6/h2-5,16-17,20H,1H3 |
InChI 键 |
HIYIYKGQEYTLGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC3=C(C(=CC(=O)C3=O)O)C(=C2C(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


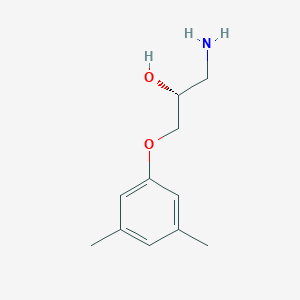
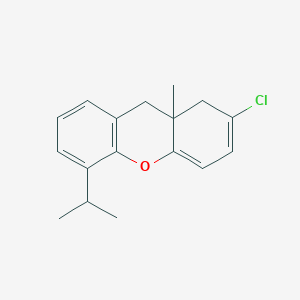
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)
![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
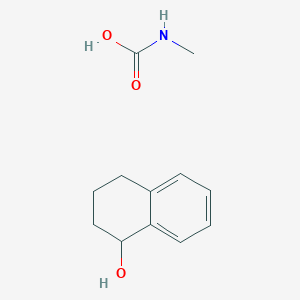
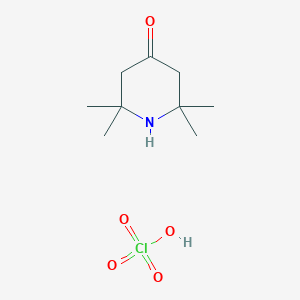
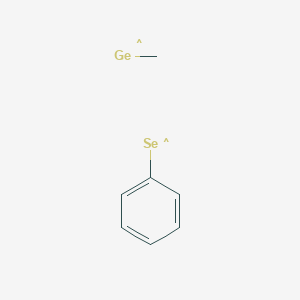
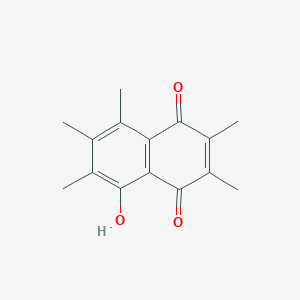
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
